ステアリン酸バリウム

概要

説明

Barium stearate, also known as Barium stearate, is a useful research compound. Its molecular formula is C18H36BaO2 and its molecular weight is 421.8 g/mol. The purity is usually 95%.

The exact mass of the compound Barium stearate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barium stearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium stearate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電子機器における誘電体デバイス

ステアリン酸バリウムは、その絶縁特性のために誘電体デバイスの作成における可能性について研究されています。 研究によると、ステアリン酸バリウムの積層膜は、誘電体デバイスの製造、特にその交流耐電圧特性の研究において重要になる可能性があります . これらの特性は、さまざまな電気的ストレス下で動作する電子部品の性能と信頼性にとって重要です。

電力電子機器におけるエネルギー貯蔵

電力電子機器の分野では、ステアリン酸バリウムは複合誘電体膜の開発において役割を果たしています。 これらの膜は、チタン酸バリウムなどの材料と組み合わせて薄膜コンデンサで使用され、その優れたエネルギー貯蔵性能のために電力電子機器システムにおいて基本的な役割を果たしています . エネルギーを効率的に貯蔵および放出する能力は、現代のエネルギーシステムの中核である電力電子機器の発展にとって不可欠です。

PVC加工における熱安定化

ステアリン酸バリウムの主な用途の1つは、ポリ塩化ビニル(PVC)の加工における熱安定剤としての役割です . PVCの加工中に熱分解を防ぎ、材料の完全性と寿命を確保します。この用途は、建設や配管など、PVCが広く使用されている業界で特に重要です。

ポリマー複合材料

ステアリン酸バリウムは、ポリマー複合材料の調製にも使用されます。 ステアリン酸バリウムは、ポリマーにセラミックフィラーを使用した場合に誘電率を高めるなど、複合材料の特性を向上させることができます . この改善は、さまざまな技術的用途で求められる高エネルギー密度の材料を作成するために不可欠です。

薄膜コンデンサ

コンデンサの分野、特に薄膜コンデンサでは、ステアリン酸バリウム関連化合物は、高エネルギー貯蔵密度と電力密度を実現するのに役立ちます . これらのコンデンサは、多くの電子機器の重要な部品であり、効率的な動作に必要なエネルギー貯蔵と放出機能を提供します。

硬質PVCの安定化

硬質PVCの用途では、ステアリン酸バリウムは安定剤として作用し、熱や紫外線による劣化から材料を保護します . この安定化は、さまざまな業界で使用されているPVC製品の機械的特性を維持し、寿命を延ばすために不可欠です。

先端材料研究

ステアリン酸バリウムは、先端材料の研究、特にチタン酸バリウムなどの高誘電率誘電体との使用を調査し、電力電子機器で使用される材料の性能を向上させるために使用されています . この研究は、電子機器の効率と能力の飛躍的な進歩につながる可能性を秘めています。

作用機序

Target of Action

Barium stearate is primarily used in the plastics industry as a stabilizer and a release agent . It interacts with the polymers in the plastic, serving as a co-stabilizer in conjunction with other metal soaps . The primary targets of barium stearate are therefore the polymers within the plastic materials it is added to .

Mode of Action

Barium stearate interacts with its targets (the polymers) by forming a lattice structure between the barium ion and the oxygen atoms supplied by four equivalent carboxylate ligands . This interaction condenses the film and greatly increases its viscosity . The formation of this lattice structure allows for enhanced stability and release properties in the plastic materials .

Biochemical Pathways

Barium, in general, has been found to affect several health conditions, especially among those chronically exposed from low to moderate doses . The health effects reported include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .

Pharmacokinetics

Barium compounds, in general, can accumulate in the human body mainly through exposure in the workplace or from drinking contaminated water . The bioavailability of barium stearate would likely depend on the specific conditions of exposure and the individual’s health status .

Result of Action

Barium compounds have been found to cause several health effects, including kidney diseases, neurological, cardiovascular, mental, and metabolic disorders . These effects are likely due to the accumulation of barium in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of barium stearate. For instance, the presence of barium in the environment can lead to increased exposure and potential health risks . Additionally, the specific conditions of the workplace or the quality of drinking water can also affect the level of exposure to barium stearate .

Safety and Hazards

将来の方向性

The future outlook of the barium stearate market appears promising. The market is expected to witness significant growth during the forecast period, with a projected compound annual growth rate (CAGR) of %. The increasing demand for barium stearate in the plastic and rubber industries, particularly for PVC applications, is a key driving factor for this growth .

生化学分析

Biochemical Properties

It is known that barium stearate interacts with alkaline earth ions in a stearic acid surface film . The frequency and shape of the carboxylate absorption band and the effect of hydration and pH on band characteristics suggest that barium ions form both calcium-type complexes and more ionic barium-type complexes .

Cellular Effects

Elevated barium concentrations can be toxic for plants and may affect growth and disturbances in homeostasis

Molecular Mechanism

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

Temporal Effects in Laboratory Settings

It is known that barium stearate has excellent heat stability , suggesting that it may remain stable over time in laboratory settings.

Metabolic Pathways

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

Transport and Distribution

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

Subcellular Localization

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

特性

| { "Design of the Synthesis Pathway": "Barium stearate can be synthesized by the reaction of stearic acid with barium hydroxide.", "Starting Materials": [ "Stearic acid", "Barium hydroxide" ], "Reaction": [ "1. Dissolve stearic acid in a suitable solvent like ethanol or methanol.", "2. Add barium hydroxide to the solution and stir until a clear solution is obtained.", "3. Heat the solution to reflux for several hours.", "4. Allow the solution to cool and filter the precipitated barium stearate.", "5. Wash the precipitate with cold water to remove any impurities.", "6. Dry the product in a vacuum oven at 50-60°C until a constant weight is obtained." ] } | |

CAS番号 |

6865-35-6 |

分子式 |

C18H36BaO2 |

分子量 |

421.8 g/mol |

IUPAC名 |

barium(2+);octadecanoate |

InChI |

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

OTNKRKHMTFRPSK-UHFFFAOYSA-N |

SMILES |

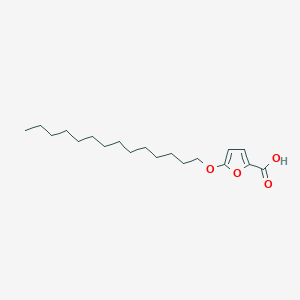

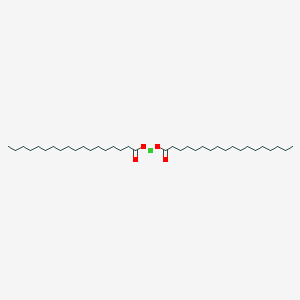

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ba] |

| 6865-35-6 | |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant |

同義語 |

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)